2,4,6-Trimethyl-3,5-pyridinedimethanol
Overview
Description
2,4,6-Trimethyl-3,5-pyridinedimethanol is a pharmaceutical intermediate and a heterocyclic compound . It is also known as [5-(hydroxymethyl)-2,4,6-trimethylpyridin-3-yl]methanol .
Molecular Structure Analysis
The molecular formula of 2,4,6-Trimethyl-3,5-pyridinedimethanol is C10H15NO2 . It has a molecular weight of 181.23200 . The exact mass is 181.11000 .Physical And Chemical Properties Analysis
2,4,6-Trimethyl-3,5-pyridinedimethanol has a density of 1.138g/cm3 . Its boiling point is 362.8ºC at 760 mmHg . The flash point is 173.2ºC . The LogP value is 0.99140 , and the index of refraction is 1.563 .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Tetranuclear Compounds : Zhao et al. (2010) described the synthesis of tetranuclear heterobimetallic compounds using 2,6-pyridinedimethanol, among other reactants. These compounds, featuring a novel Co(2)Ln(2)O(4)-heterocubane structure, show interesting magnetic properties and potential applications in magnetic materials and molecular magnetism (Zhao et al., 2010).
Antioxidant Properties : Wijtmans et al. (2004) explored the synthesis and antioxidant properties of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit significant phenolic chain-breaking antioxidant activity. This research highlights the potential of these compounds in mitigating oxidative stress-related damage (Wijtmans et al., 2004).
Chemical Reactivity and Coordination Chemistry
Transesterification Studies : Jackman and Chen (1997) investigated the transesterification rates of the 2,4,6-trimethylphenolate ion with various esters. Their findings contribute to a deeper understanding of the reaction mechanisms in organometallic chemistry (Jackman & Chen, 1997).
Supramolecular Chemistry : Schubert and Eschbaumer (1999) synthesized 2,6-Bis(trimethyltin)pyridine, a related compound, used in Stille-type coupling procedures to prepare complex pyridine-based ligands. This advancement is significant in supramolecular chemistry (Schubert & Eschbaumer, 1999).
Magnetic Properties of Complexes : Research by Chrenková and Valigura (2018) focused on the magnetic properties of Co(II) complexes using 2,6-pyridinedimethanol as a ligand. Such studies are essential in the field of coordination chemistry and material science (Chrenková & Valigura, 2018).
Biodegradable Polymers
- Polycaprolactone/Polyurethanes Synthesis : Tsou et al. (2013) used 2,6-pyridinedimethanol in the synthesis of biodegradable polycaprolactone/polyurethanes, highlighting its utility in developing environmentally friendly materials (Tsou et al., 2013).
Catalytic Applications
- Kinetic Resolution via Amide Bond Formation : Shimoda and Yamamoto (2017) utilized a chiral Brønsted acid catalyst for the kinetic resolution of a 2-pyridyl ester, demonstrating the potential of 2,4,6-trimethyl-3,5-pyridinedimethanol in asymmetric synthesis and catalysis (Shimoda & Yamamoto, 2017).
properties
IUPAC Name |
[5-(hydroxymethyl)-2,4,6-trimethylpyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-6-9(4-12)7(2)11-8(3)10(6)5-13/h12-13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWMEGUBZXQJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1CO)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376219 | |
Record name | 2,4,6-Trimethyl-3,5-pyridinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-3,5-pyridinedimethanol | |
CAS RN |
633318-43-1 | |
Record name | 2,4,6-Trimethyl-3,5-pyridinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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